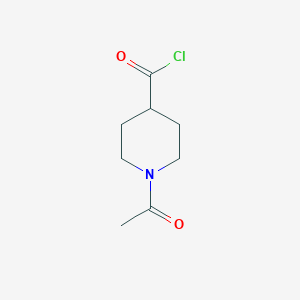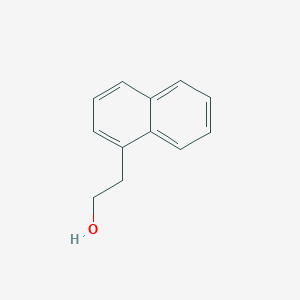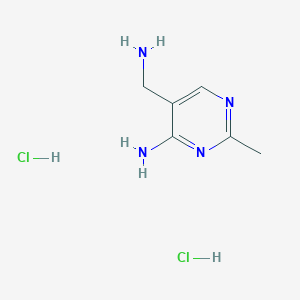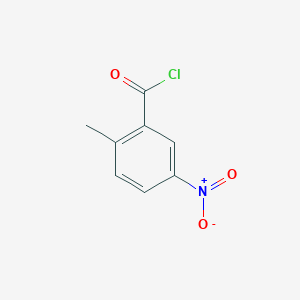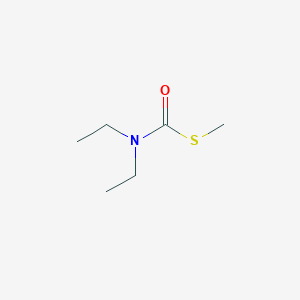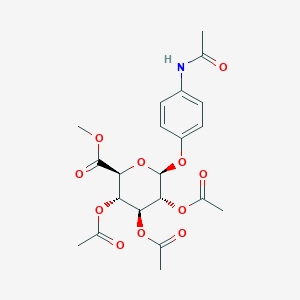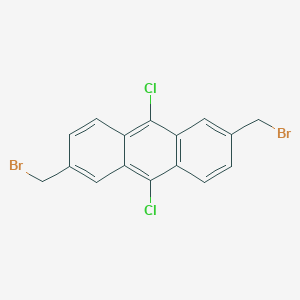
9,10-Dichloro-2,6-bis(bromomethyl)anthracene
Overview
Description
9,10-Dichloro-2,6-bis(bromomethyl)anthracene: is an organic compound with the molecular formula C16H10Br2Cl2 and a molecular weight of 432.96 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a crystalline solid that is soluble in hot dimethylformamide (DMF) and hot dimethyl sulfoxide (DMSO) .
Mechanism of Action
Target of Action
This compound is primarily used for proteomics research
Pharmacokinetics
It is soluble in hot DMF and DMSO , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene. For instance, it is recommended to store this compound at -20°C . Its solubility in hot DMF and DMSO suggests that temperature and solvent can affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene typically involves the bromination of 9,10-dichloroanthracene. The reaction is carried out in the presence of bromine and a suitable solvent under controlled conditions to ensure the selective bromination at the 2,6-positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,10-Dichloro-2,6-bis(bromomethyl)anthracene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions to avoid decomposition of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is utilized in proteomics research to study protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for identifying and characterizing protein structures .
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit various industries, including pharmaceuticals and biotechnology, by contributing to the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atoms at the 9 and 10 positions.
2,6-Dibromoanthracene: Similar but lacks the chlorine atoms and has bromine atoms at different positions.
9,10-Dichloroanthracene: Similar but lacks the bromine atoms at the 2 and 6 positions.
Uniqueness: 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is unique due to the presence of both chlorine and bromine atoms, which allows for a wider range of chemical modifications and interactions. This dual halogenation provides distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
2,6-bis(bromomethyl)-9,10-dichloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSDRRGFXXPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405564 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-43-0 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


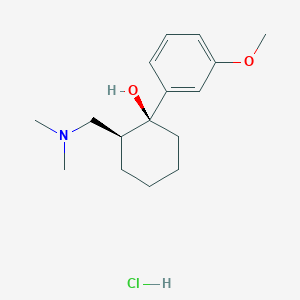
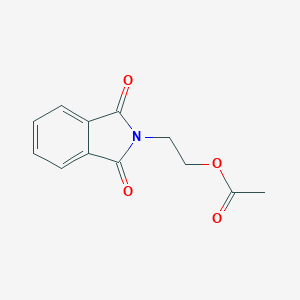
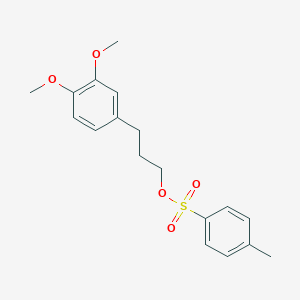
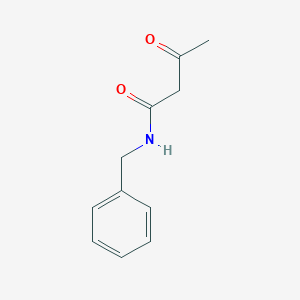
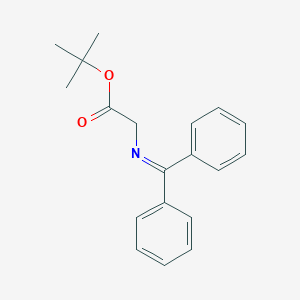
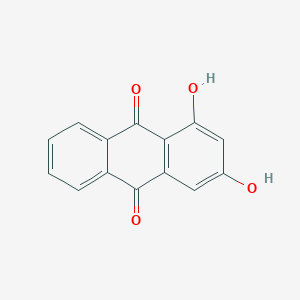
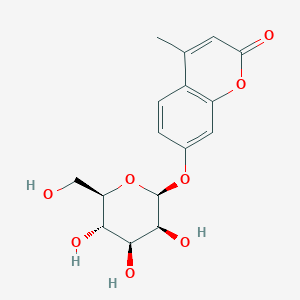
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)
